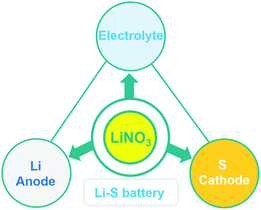Deciphering the role of LiNO3 additives in Li–S batteries
Materials Horizons Pub Date: 2022-06-08 DOI: 10.1039/D2MH00469K
Abstract
The ultrahigh theoretical energy density of lithium–sulfur (Li–S) batteries has attracted intensive research interest. However, most of the long-term cycling performance parameters are strongly dependent on the utilization of the electrolyte, which is considered as an indispensable component in Li–S batteries. Over the past few decades, numerous research studies around LiNO3 as an electrolyte additive have been carried out and have been confirmed to significantly upgrade the electrochemical performance of Li–S batteries, but the mechanism of performance improvement is still not well-understood. In this minireview, we revisit the controversial issues surrounding LiNO3 based on recent representative studies, provide a comprehensive understanding of the role of LiNO3 in the Li–S battery system, and specifically discuss what the panoramic view of the solid electrolyte interface film formed by LiNO3 on the surface of Li metal anodes looks like. Finally, we present general conclusions and unique insights into the future development of Li–S batteries. This minireview aims to provide a tutorial reference for researchers who are ready to enter or are active in the field of Li–S batteries.


Recommended Literature
- [1] Structural, optical and magnetic properties of pure and 3d metal dopant-incorporated SnO2 nanoparticles†
- [2] Mechanism of reaction of alkyl radicals with (NiIIL)2+ complexes in aqueous solutions
- [3] Structural analysis of α-zirconium phosphate/cerium phosphate/graphene oxide nanocomposites with flame-retardant properties in polyvinyl alcohol†
- [4] Bovine plasma hydrolysates’ iron chelating capacity and its potentiating effect on ferritin synthesis in Caco-2 cells
- [5] A novel molecular descriptor for highly efficient (ϕTADF > 90%) transition metal TADF Au(iii) complexes†
- [6] High performance D-type plastic fiber SPR sensor based on a hyperbolic metamaterial composed of Ag/MgF2†
- [7] The corrosion behaviors of multilayer diamond-like carbon coatings: influence of deposition periods and corrosive medium†
- [8] Facile fabrication of a SnS2/Ag3VO4 Z-scheme heterojunction for boosting visible-light photocatalytic activity†
- [9] In situ incorporation of a S, N doped carbon/sulfur composite for lithium sulfur batteries
- [10] Soft-template synthesis of nitrogen-doped carbon nanodots: tunable visible-light photoluminescence and phosphor-based light-emitting diodes†

Journal Name:Materials Horizons
Research Products
-
3-Chloro-5-nitrobenzotrifluoride
CAS no.: 401-93-4
-
Benzyltrimethylammonium fluoride
CAS no.: 329-97-5
-
CAS no.: 3034-48-8
-
CAS no.: 96-50-4
-
CAS no.: 470-67-7
-
CAS no.: 2516-40-7
-
CAS no.: 122-00-9









